2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoline
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Overview
Description
2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoline is a complex organic compound that features a quinoline core linked to a piperidine ring via an oxypyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which is then functionalized to introduce the methanone group. The piperidine ring is synthesized separately, often through cyclization reactions involving appropriate precursors. The final step involves coupling the piperidine ring with the quinoline core via the oxypyrimidine linker under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening methods to identify optimal reaction conditions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- **6-[[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]pyrazolo[1,5-a]pyrimidine
- **2-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-N-(oxan-3-yl)pyrimidin-4-amine
Uniqueness
Compared to similar compounds, 2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoline is unique due to its specific structural features, such as the quinoline core and the oxypyrimidine linker. These features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-quinolin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-12-21-20(22-13-14)26-16-8-10-24(11-9-16)19(25)18-7-6-15-4-2-3-5-17(15)23-18/h2-7,12-13,16H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAOYMLAXWHAGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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